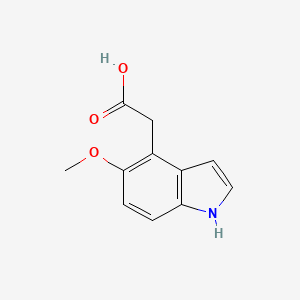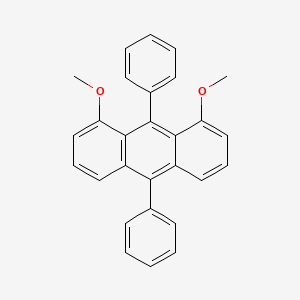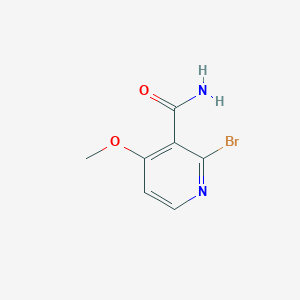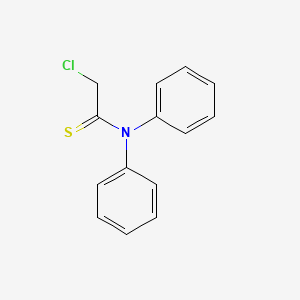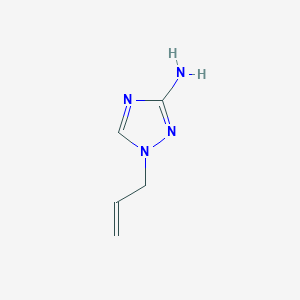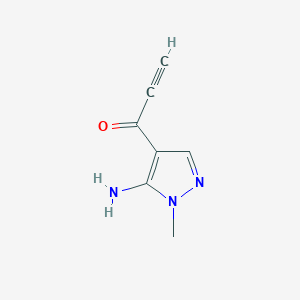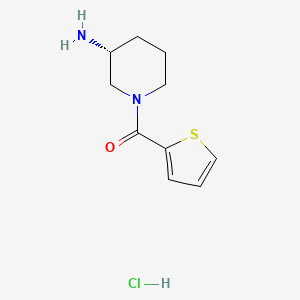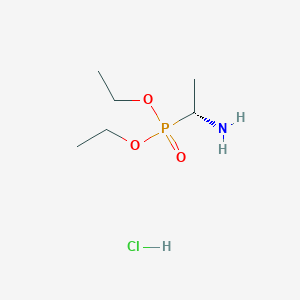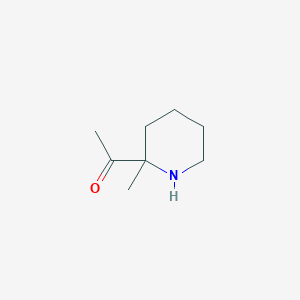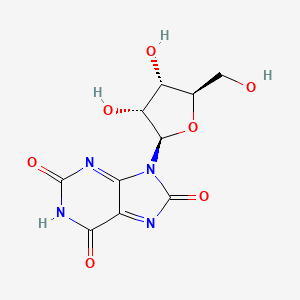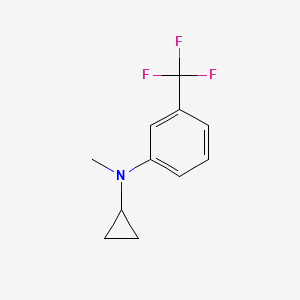
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclopropyl and a methyl group, and a trifluoromethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline.
Alkylation: The aniline derivative undergoes alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropyl group.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group on the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Methyl-substituted aniline
Substitution: Various substituted aniline derivatives
科学的研究の応用
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl and methyl groups contribute to the compound’s stability and specificity in binding to its targets.
類似化合物との比較
Similar Compounds
N-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)aniline: Lacks both the cyclopropyl and methyl groups.
Uniqueness
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and methyl groups on the nitrogen atom, which enhances its chemical stability and specificity in binding to molecular targets. The trifluoromethyl group further contributes to its unique properties by increasing its lipophilicity and potential biological activity.
特性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
N-cyclopropyl-N-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3N/c1-15(9-5-6-9)10-4-2-3-8(7-10)11(12,13)14/h2-4,7,9H,5-6H2,1H3 |
InChIキー |
ZZULOBSGBHTXLB-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


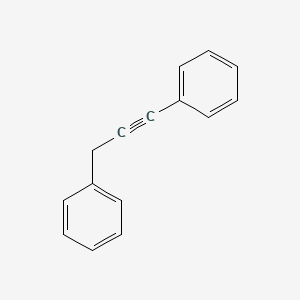
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
